MAO-B Inhibitory Potency: Direct Head-to-Head IC₅₀ Comparison with the Unsubstituted 3-Phenyl Congener
In a single, internally controlled study evaluating 66 indeno[1,2-c]pyridazin-5-ones under identical assay conditions, 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one exhibited a rat MAO-B IC₅₀ of 9,900 nM (9.9 µM), compared to 21,000 nM (21.0 µM) for the unsubstituted 3-phenyl analog—representing a 2.1-fold improvement in inhibitory potency conferred by the 4'-hydroxy substituent [1]. This head-to-head data eliminates inter-laboratory variability as a confound.
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9,900 nM (9.9 µM) against rat MAO-B |
| Comparator Or Baseline | 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one (CAS 77152-22-8, CHEMBL421088): IC₅₀ = 21,000 nM (21.0 µM) against rat MAO-B |
| Quantified Difference | 2.1-fold greater MAO-B inhibitory potency (9.9 µM vs. 21.0 µM) |
| Conditions | Rat MAO-B enzyme preparation; spectrophotometric assay; J Med Chem 1995; same study, same assay platform; data source: ChEMBL assay CHEMBL729453 |
Why This Matters
This 2.1-fold potency advantage is experimentally verified within the same study and same assay platform, providing a reliable basis for selecting the 4-hydroxyphenyl analog over the unsubstituted parent when moderate MAO-B inhibitory potency with a defined structure-activity anchor point is required.
- [1] ChEMBL Activity Data: CHEMBL127757 (target compound) IC₅₀ = 9,900 nM vs. CHEMBL421088 (unsubstituted phenyl analog) IC₅₀ = 21,000 nM; both assayed against rat MAO-B in CHEMBL729453. Source document: Kneubühler et al., J Med Chem 1995, PMID 7562919. View Source
